(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
CAS No.:
Cat. No.: VC13819470
Molecular Formula: C11H13BrClN
Molecular Weight: 274.58 g/mol
* For research use only. Not for human or veterinary use.
![(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride -](/images/structure/VC13819470.png)
Specification
Molecular Formula | C11H13BrClN |
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Molecular Weight | 274.58 g/mol |
IUPAC Name | (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Standard InChI | InChI=1S/C11H12BrN.ClH/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H/t9-,11+;/m1./s1 |
Standard InChI Key | XTRMJIFWPPXPBN-XQKZEKTMSA-N |
Isomeric SMILES | C1[C@H]2[C@@]1(CNC2)C3=CC=C(C=C3)Br.Cl |
SMILES | C1C2C1(CNC2)C3=CC=C(C=C3)Br.Cl |
Canonical SMILES | C1C2C1(CNC2)C3=CC=C(C=C3)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative featuring a fused cyclopropane-pyrrolidine ring system substituted with a 4-bromophenyl group. The compound exists as a hydrochloride salt, enhancing its stability and solubility for experimental use. Its molecular formula is C₁₁H₁₃BrClN, with a molar mass of 274.59 g/mol . The base compound (without the hydrochloride counterion) has the formula C₁₁H₁₂BrN and a molar mass of 238.12 g/mol .
Stereochemistry and Nomenclature
The (1R,5S) configuration specifies the stereochemical arrangement of the bicyclic system, ensuring precise three-dimensional orientation critical for interactions with biological targets. The International Union of Pure and Applied Chemistry (IUPAC) name derives from the azabicyclo[3.1.0]hexane core, where the nitrogen atom occupies position 3, and the 4-bromophenyl group is attached to position 1 .
Synonyms and Registry Identifiers
The compound is cataloged under multiple synonyms, including 3-Azabicyclo[3.1.0]hexane, 1-(4-bromophenyl)-, hydrochloride (1:1), (1R,5S)- and Benzoicacid,5-formyl-,methylester . Key registry identifiers include:
Synthesis and Manufacturing
Key Reaction Steps
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Cyclopropanation: A diazo compound reacts with an azirine under reflux in 1,2-dichloroethane, facilitated by Rh₂(OAc)₄, to form the bicyclic core.
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Nucleophilic Addition: A secondary amine or morpholine derivative is introduced to functionalize the bicyclic structure .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Gram-Scale Production
The supplementary data from Rostovskii et al. demonstrate scalability for similar compounds, with yields exceeding 75% after column chromatography . Purification typically involves silica gel chromatography using hexane/ethyl acetate gradients, followed by crystallization from ether/hexane mixtures .
Physicochemical Properties
Stability and Solubility
The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays. The compound is stable under anhydrous conditions but may degrade upon prolonged exposure to moisture .
Spectral Data
While nuclear magnetic resonance (NMR) data for the exact compound are unavailable, related 3-azabicyclo[3.1.0]hexane derivatives exhibit characteristic signals:
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¹H NMR: δ 2.51–3.77 ppm (m, bicyclic protons), 7.24–7.84 ppm (m, aromatic protons) .
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¹³C NMR: Peaks near δ 49.5 ppm (cyclopropane carbons) and 120–140 ppm (aromatic carbons) .
Manufacturer | Product Number | Packaging | Price | Purity |
---|---|---|---|---|
American Custom Chem | HCH0353004 | 5 mg | $496.16 | 95% |
American Custom Chem | HCH0353004 | 1 g | $2,842.35 | 95% |
A2B | AC12432 | 5 g | $738.00 | 97% |
These costs highlight the compound’s high value as a specialty chemical for research .
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